molecular formula C5H4BrN3O2 B1338723 2-Bromo-5-nitropyridin-4-amine CAS No. 84487-15-0

2-Bromo-5-nitropyridin-4-amine

Cat. No.: B1338723
CAS No.: 84487-15-0
M. Wt: 218.01 g/mol
InChI Key: KBAXIFACFUIWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-nitropyridin-4-amine is an organic compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 2 and 5 positions, respectively, and an amino group at the 4 position

Scientific Research Applications

2-Bromo-5-nitropyridin-4-amine is utilized in several scientific research areas:

Safety and Hazards

2-Bromo-5-nitropyridin-4-amine is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

2-Bromo-5-nitropyridin-4-amine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It has also been used in the synthesis of 2-pyridyl analogs . These applications suggest potential future directions in the field of organic synthesis .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 2-bromo-5-nitropyridin-4-amine belongs, are known to undergo various chemical reactions, suggesting that they may interact with a wide range of molecular targets .

Mode of Action

Nitropyridines are known to undergo reactions involving the migration of the nitro group from one position to another in the pyridine ring . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function .

Biochemical Pathways

Given the reactivity of nitropyridines, it is plausible that this compound could influence a variety of biochemical pathways, potentially leading to diverse downstream effects .

Pharmacokinetics

The compound’s high gi absorption, as suggested by the calculated physicochemical properties , may impact its bioavailability.

Result of Action

Given the compound’s potential interactions with various molecular targets and biochemical pathways, it is likely that its action could result in a range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s interactions with its targets and its effects may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyridin-4-amine typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2,4-dibromo-5-nitropyridine, which is then reacted with ammonia in the presence of triethylamine in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for about 50 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Ammonia or primary amines in the presence of a base like triethylamine.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Boronic acids with palladium catalysts under mild conditions.

Major Products Formed:

    Substitution Reactions: Various substituted pyridin-4-amines.

    Reduction Reactions: 2-Bromo-5-aminopyridin-4-amine.

    Coupling Reactions: Biaryl derivatives.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-5-nitropyridine
  • 2-Bromo-6-methyl-5-nitropyridine
  • 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-nitronicotinic acid

Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAXIFACFUIWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516054
Record name 2-Bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-15-0
Record name 2-Bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-nitropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen, to a solution of 2,4-dibromo-5-nitropyridine in THF (150 mL), was added ammonia (2.0M in MeOH), followed with triethylamine (5 mL). This mixture was then stirred at rt for 50 h. The reaction mixture was concentrated, taken up in EtOAC, filtered through a silica gel pad, and then concentrated in vacuo to afford the title compound (3.67 g, 95%). MS (ES+) m/e 218 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-nitropyridin-4-amine
Reactant of Route 2
2-Bromo-5-nitropyridin-4-amine
Reactant of Route 3
2-Bromo-5-nitropyridin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-nitropyridin-4-amine
Reactant of Route 5
2-Bromo-5-nitropyridin-4-amine
Reactant of Route 6
2-Bromo-5-nitropyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.